

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,4-Dimethoxyphenylacetonitrile*

Cat. No.: *B126087*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **3,4-Dimethoxyphenylacetonitrile** (also known as homoveratronitrile or 3,4-dimethoxybenzyl cyanide). This compound is a key intermediate in the synthesis of various pharmaceuticals, including the calcium channel blocker Verapamil and the muscle relaxant Papaverine.^{[1][2][3]} A thorough understanding of its physical characteristics is essential for its effective use in research and drug development.

Quantitative Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical properties of **3,4-Dimethoxyphenylacetonitrile**.

Property	Value	References
Molecular Formula	$C_{10}H_{11}NO_2$	[2] [4] [5]
Molecular Weight	177.20 g/mol	[2] [4] [5]
Appearance	White to yellowish crystalline solids or needles.	[2]
Melting Point	54-66 °C	[2]
Boiling Point	171-178 °C at 10 mmHg	[2]
Density	Approximately 1.1 g/cm ³	
Solubility	Low solubility in water; soluble in methanol, ethanol, and ether.	[2]
Flash Point	>110 °C (>230 °F)	[2]
Refractive Index	~1.512	
LogP	1.19	

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are standard procedures for organic compounds and are applicable to **3,4-Dimethoxyphenylacetonitrile**.

1. Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid like **3,4-Dimethoxyphenylacetonitrile**.

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.
- Procedure:

- A small amount of finely powdered, dry **3,4-Dimethoxyphenylacetonitrile** is packed into a capillary tube to a height of 1-2 mm.[6][7]
- The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6]
- The assembly is placed in a heating bath (oil or a metal block).[6]
- The sample is heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the expected melting point.[8]
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[8]
- For accurate results, the determination should be repeated at least twice, and the values should be consistent.

2. Boiling Point Determination (Capillary Method at Reduced Pressure)

Given that **3,4-Dimethoxyphenylacetonitrile**'s boiling point is provided at a reduced pressure, this method is appropriate.

- Apparatus: Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating bath, vacuum source.
- Procedure:
 - A few milliliters of **3,4-Dimethoxyphenylacetonitrile** are placed in a small test tube.
 - A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[9][10]
 - The test tube is attached to a thermometer and placed in a heating bath.

- The apparatus is connected to a vacuum source to achieve the desired pressure (e.g., 10 mmHg).
- The bath is heated gently.[9] A stream of bubbles will emerge from the open end of the capillary tube as the liquid heats up and its vapor pressure increases.[11]
- The heating is continued until a steady stream of bubbles is observed.
- The heat source is then removed, and the liquid is allowed to cool slowly.
- The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point at that pressure.[11][12]

3. Solubility Determination

This protocol provides a qualitative assessment of the solubility of **3,4-Dimethoxyphenylacetonitrile** in various solvents.

- Apparatus: Small test tubes, spatula, vortex mixer (optional).
- Procedure:
 - Approximately 25 mg of **3,4-Dimethoxyphenylacetonitrile** is placed into a small test tube.[13]
 - 0.75 mL of the solvent (e.g., water, methanol, ethanol, diethyl ether) is added in small portions.[13]
 - After each addition, the test tube is shaken vigorously for about 60 seconds.[13][14]
 - The mixture is observed to determine if the solid has completely dissolved.
 - The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some but not all dissolves, and "insoluble" if no significant dissolution is observed.[14]

Experimental Workflow: Synthesis of **3,4-Dimethoxyphenylacetonitrile**

3,4-Dimethoxyphenylacetonitrile is a crucial intermediate in the synthesis of several pharmaceuticals.[1][2] A common and efficient method for its synthesis involves a three-step process starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt.[1][15][16]

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **3,4-Dimethoxyphenylacetonitrile**.

Biological Activity and Significance

While this guide focuses on physical properties, it is noteworthy that **3,4-Dimethoxyphenylacetonitrile** exhibits biological activity. Animal studies have indicated that it can cause somnolence and analgesia at lethal doses, suggesting potential interactions with neurotransmitter pathways in the central nervous system.[2] Its role as a precursor in the synthesis of drugs for cancer and inflammatory bowel disease has also been explored.[3][5] These biological aspects underscore the importance of this compound in pharmaceutical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Buy 3,4-Dimethoxyphenylacetonitrile | 93-17-4 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. 3,4-Dimethoxybenzeneacetonitrile | C10H11NO2 | CID 66727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Dimethoxyphenyl acetonitrile | CymitQuimica [cymitquimica.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. byjus.com [byjus.com]
- 11. Video: Boiling Points - Concept [jove.com]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]
- 15. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxyphenylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b126087#physical-properties-of-3-4-dimethoxyphenylacetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com